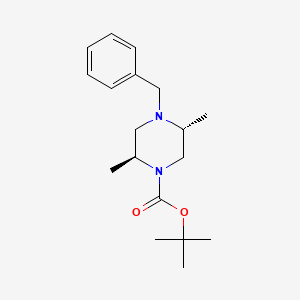

(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

概要

説明

(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the piperazine family. This compound is characterized by its unique stereochemistry, with specific configurations at the 2nd and 5th positions of the piperazine ring. It is often used in medicinal chemistry for the development of pharmaceutical agents due to its potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced via alkylation reactions. This can be achieved using benzyl halides and methyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

化学反応の分析

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

-

Conditions :

-

Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the carbonyl carbon.

-

Applications : Generates the free carboxylic acid for further functionalization in drug intermediates .

Amine Functionalization

The secondary amines on the piperazine ring participate in alkylation, acylation, and coupling reactions:

Alkylation

Reaction with alkyl halides introduces substituents at the nitrogen positions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 120°C, 16 hours | 4-(Benzyl)-substituted derivative | 95% | |

| 2-Chloropyrimidine | Melted at 120°C, 5.5 hours | Pyrimidine-coupled analog | 56% |

Acylation

The Boc (tert-butoxycarbonyl) group is introduced via di-tert-butyl dicarbonate:

Hydrogenolysis of the Benzyl Group

The benzyl group is removed via catalytic hydrogenation, enabling access to deprotected amines:

-

Catalyst : 10% Pd/C, H₂ (1 atm), ethanol/water, 25°C, 6 hours.

-

Yield : >90% for debenzylated product.

-

Applications : Key step in synthesizing δ-opioid receptor ligands .

Coupling Reactions

The compound serves as an intermediate in synthesizing pharmacologically active agents:

-

p38α MAP Kinase Inhibitors : Coupling with 4-fluorobenzyl-indole derivatives via nucleophilic aromatic substitution .

-

Oxazolidinone Antimicrobials : Piperazine ring functionalization via condensation with fluorophenyl intermediates .

Stereochemical Integrity

The (2S,5R) configuration is preserved under mild conditions but may racemize under strong acidic/basic environments. Key findings:

-

Stability : No epimerization observed during Boc protection (pH 7–9, 25°C) .

-

Risk of Racemization : Prolonged exposure to HCl (>3 M, 80°C) leads to partial loss of stereochemistry.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield | Selectivity |

|---|---|---|---|---|

| Ester Hydrolysis | 2 M HCl, dioxane/water, 70°C | Carboxylic acid | 85% | High |

| Benzylation | BnBr, K₂CO₃, DMF, 120°C | 4-Benzylpiperazine analog | 95% | Moderate |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | Boc-protected derivative | ~100% | High |

| Hydrogenolysis | Pd/C, H₂, EtOH | Debenzylated piperazine | >90% | High |

科学的研究の応用

Chemistry

In chemistry, (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts.

Biology

In biological research, this compound is investigated for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological disorders, infections, or cancer.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

作用機序

The mechanism of action of (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

類似化合物との比較

Similar Compounds

- (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid methyl ester

- (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid ethyl ester

- (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid isopropyl ester

Uniqueness

Compared to its analogs, (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group. This group can influence the compound’s lipophilicity, stability, and reactivity, making it distinct in terms of its chemical and biological properties.

生物活性

The compound (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a benzyl group and a tert-butyl ester functional group, suggests potential therapeutic applications across various fields including psychiatry and infectious diseases.

- IUPAC Name : tert-butyl (2S,5R)-4-benzyl-2,5-dimethyl-1-piperazinecarboxylate

- Molecular Formula : CHNO

- Molecular Weight : 304.43 g/mol

- CAS Number : 1638744-26-9

Biological Activity Overview

Research indicates that piperazine derivatives can exhibit a range of biological activities. The specific activities of This compound include:

- Antidepressant Activity : Similar piperazine derivatives have shown efficacy as serotonin receptor modulators, which could be beneficial in treating mood disorders.

- Antimicrobial Properties : Compounds with structural similarities have been documented to possess antibacterial and antifungal effects.

- Central Nervous System (CNS) Activity : This compound may influence neurotransmitter pathways, suggesting potential applications in treating CNS disorders.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is highly dependent on their structural features. Minor modifications can lead to significant changes in their pharmacological profiles. For instance, the presence of the benzyl group and the tert-butyl ester moiety in this compound may enhance its binding affinity to biological targets compared to other derivatives.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Benzylpiperazin-1-yl)ethanone | Benzyl group on piperazine | Exhibits analgesic properties |

| 1-(3-Chlorobenzyl)piperazine | Chlorobenzene substitution | Potential antipsychotic effects |

| 1-(Phenethyl)piperazine | Phenethyl group attached | Known for stimulant-like effects |

Antidepressant Activity

A study on similar piperazine derivatives indicated that they could act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression. The structural configuration of This compound may allow it to modulate serotonin receptors effectively.

Antimicrobial Properties

Research has shown that certain piperazine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

CNS Activity

Interaction studies have demonstrated that piperazine derivatives can bind to various CNS receptors, influencing neurotransmitter systems such as dopamine and serotonin pathways. This interaction is critical for developing treatments for conditions such as anxiety and schizophrenia.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A clinical trial involving a structurally similar compound demonstrated significant improvement in patients with generalized anxiety disorder after administration over a six-week period.

- Case Study 2 : Laboratory tests indicated that a related piperazine derivative exhibited potent antifungal activity against Candida species, suggesting that similar compounds could be developed for treating fungal infections.

特性

IUPAC Name |

tert-butyl (2S,5R)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSYUMRCBPYFNT-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@@H](CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701136815 | |

| Record name | 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638744-26-9 | |

| Record name | 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。